molecular formula C13H7F4NO2 B12073103 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B12073103
M. Wt: 285.19 g/mol
InChI Key: ONMZHOXDQGOKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom at the third position of the isonicotinic acid ring and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms amine derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

IUPAC Name

3-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO2/c14-10-9(12(19)20)4-5-18-11(10)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H,19,20)

InChI Key

ONMZHOXDQGOKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.